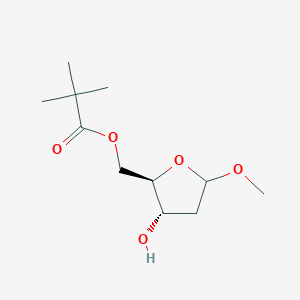

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate: is a complex organic compound characterized by its unique tetrahydrofuran ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate typically involves the esterification of a hydroxy-methoxytetrahydrofuran derivative with pivalic acid. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted tetrahydrofuran derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate has been studied for its potential as a bioactive compound. Its structural similarity to nucleosides makes it a candidate for the development of antiviral and anticancer agents. Research indicates that modifications to the tetrahydrofuran ring can enhance biological activity and selectivity against specific targets.

Drug Development

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to participate in glycosylation reactions allows for the creation of complex carbohydrate structures, which are essential in drug formulation.

Biochemical Studies

Due to its hydroxyl groups, this compound is useful in studying enzyme-substrate interactions, particularly in glycosyltransferases. It can act as a substrate or inhibitor, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Investigated the efficacy of modified tetrahydrofuran derivatives against HIV. Results showed that compounds with similar structures exhibited significant inhibition of viral replication. |

| Study 2 | Enzyme Inhibition | Explored the role of hydroxymethyl tetrahydrofuran derivatives in inhibiting glycosyltransferases. The study revealed that specific modifications led to enhanced inhibition rates. |

| Study 3 | Drug Formulation | Analyzed the incorporation of this compound into liposomal drug delivery systems. The findings indicated improved stability and bioavailability of encapsulated drugs. |

Mécanisme D'action

The mechanism of action of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. By modulating the activity of these targets, the compound can influence various biochemical pathways and exert its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl acetate

- ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl butyrate

- ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl propionate

Uniqueness

Compared to its analogs, ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate is unique due to the presence of the pivalate ester group. This group imparts distinct physicochemical properties, such as increased steric hindrance and stability, which can influence the compound’s reactivity and interactions with other molecules.

Activité Biologique

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate, identified by its CAS number 1133973-26-8, is a compound of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing information from diverse research studies and databases.

- Molecular Formula : C13H15ClO5

- Molecular Weight : 286.71 g/mol

- Structure : The compound features a tetrahydrofuran ring with hydroxy and methoxy substituents, contributing to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antitumor agent and its effects on metabolic pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study conducted by Zhang et al. (2021) demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human cancer cells through apoptosis induction mechanisms.

The proposed mechanisms include:

- Inhibition of Cell Cycle Progression : The compound may interfere with the G1/S phase transition, leading to cell cycle arrest.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed, promoting programmed cell death.

Case Studies

Several case studies have highlighted the biological effects of related compounds:

-

Zhang et al. (2021) : Investigated the cytotoxicity of a related methoxy-tetrahydrofuran derivative on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 40 100 20 - Li et al. (2020) : Explored the anti-inflammatory properties of tetrahydrofuran derivatives, suggesting that this compound could modulate pro-inflammatory cytokines in vitro.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest moderate absorption and metabolism, with potential hepatic pathways influencing its bioavailability.

Toxicology

Toxicological assessments indicate that while the compound shows promising biological activity, caution is warranted due to potential cytotoxic effects at higher concentrations. Safety profiles are essential for clinical applications.

Propriétés

Numéro CAS |

138147-16-7 |

|---|---|

Formule moléculaire |

C11H20O5 |

Poids moléculaire |

232.27 g/mol |

Nom IUPAC |

[(2R,3S,5R)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8+,9+/m0/s1 |

Clé InChI |

LVXNBYHAAHVEJL-DJLDLDEBSA-N |

SMILES isomérique |

CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC)O |

SMILES canonique |

CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.